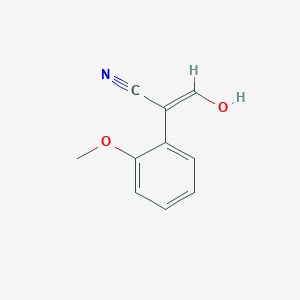
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-(2-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a hydroxylation reaction using hydrogen peroxide and a catalyst, such as sodium tungstate, to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-methoxyphenyl)acrylonitrile.
Reduction: Formation of 3-hydroxy-2-(2-methoxyphenyl)propylamine.
Substitution: Formation of 3-hydroxy-2-(2-substituted phenyl)acrylonitrile.
科学的研究の応用
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile involves its interaction with free radicals, neutralizing them and preventing oxidative damage to cells. The hydroxy group plays a crucial role in this antioxidant activity by donating an electron to stabilize the free radical. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its effects.
類似化合物との比較
Similar Compounds
- (2E)-3-Hydroxy-2-(3-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(4-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(3,4-dimethoxyphenyl)acrylonitrile
Uniqueness
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with biological targets and its overall stability.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
(E)-3-hydroxy-2-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-5,7,12H,1H3/b8-7- |
InChIキー |
VLEQGQGUHAGKPO-FPLPWBNLSA-N |
異性体SMILES |
COC1=CC=CC=C1/C(=C\O)/C#N |
正規SMILES |
COC1=CC=CC=C1C(=CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


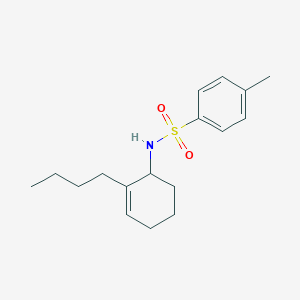
![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
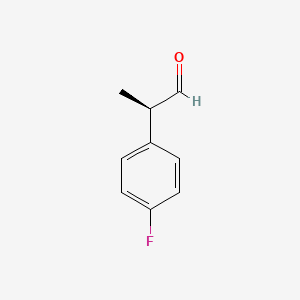
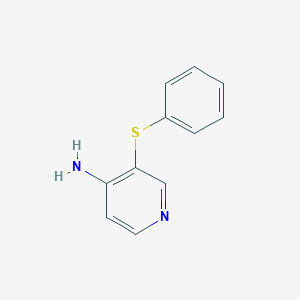
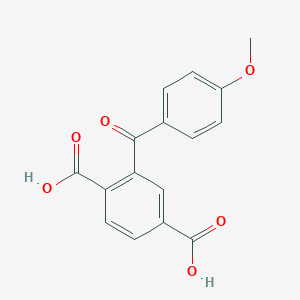
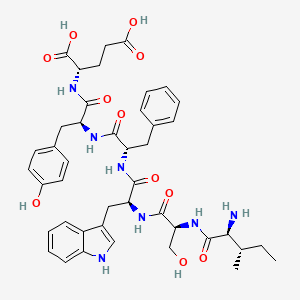
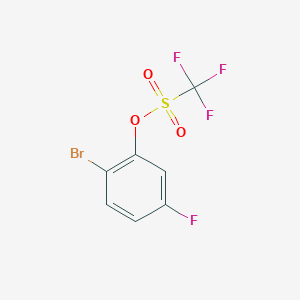

![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)

